2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide
Overview
Description
“2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide” is a chemical compound with the molecular formula C7H15NO2S . It has a molecular weight of 177.27 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2S/c1-5-6-8-11(9,10)7(2,3)4/h5,8H,1,6H2,2-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 177.27 .Scientific Research Applications
Electronic Structure and Biological Activities
- Spectra and Electronic Structure : The compound has been studied for its molecular structure and vibrational analysis using experimental and theoretical approaches, including Density Functional Theory (DFT). It shows electronic delocalization and intra-molecular charge transfer (Vetrivelan, 2019).
- Biological Activities : It exhibits antimicrobial activity against several microorganisms. Molecular docking studies suggest potential as a 1KE4 inhibitor.
Polymer Research
- Properties of Poly(2-acrylamido-2-methyl propane sulfonamide) : This neutral polymer, soluble in water and formamide, has been analyzed for its fundamental parameters. Its high rigidity and other properties were assessed through light scattering, osmometry, and viscometry (Gooda & Huglin, 1993).
Synthesis and Chemical Reactivity
- Synthesis Techniques : The compound has been synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, demonstrating its potential in allylation reactions (Schleusner et al., 2004).
- Application in Drug Metabolism : It has been involved in studies related to the metabolism of drugs, particularly in the context of AMPA receptor potentiators. Microbial-based biocatalytic systems have been used to produce mammalian metabolites for structural characterization (Zmijewski et al., 2006).
Other Applications
- Sulfonate Derivatives : Sulfonate derivatives of the compound have been evaluated for their antimicrobial and antifungal activities, demonstrating significant potential against various microorganisms (Fadda et al., 2016).
- Cross-Coupling Reactions : The compound has been used in cross-coupling reactions with various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, producing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpropane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-5-6-8-11(9,10)7(2,3)4/h5,8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPGOTXJZHNUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.